molecular formula C8H16ClNO2 B2450246 3-(1-Aminocyclopentyl)propanoic acid hydrochloride CAS No. 2193060-96-5

3-(1-Aminocyclopentyl)propanoic acid hydrochloride

Cat. No.: B2450246
CAS No.: 2193060-96-5
M. Wt: 193.67
InChI Key: WUKOAECPPSXFOU-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopentyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a hydrochloride salt form of 3-(1-aminocyclopentyl)propanoic acid, which is characterized by the presence of an aminocyclopentyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopentyl)propanoic acid hydrochloride typically involves the following steps:

    Cyclopentylamine Formation: The initial step involves the formation of cyclopentylamine through the reduction of cyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The cyclopentylamine is then subjected to amination with acrylonitrile to form 3-(1-aminocyclopentyl)propionitrile.

    Hydrolysis: The nitrile group in 3-(1-aminocyclopentyl)propionitrile is hydrolyzed to form 3-(1-aminocyclopentyl)propanoic acid.

    Hydrochloride Formation: Finally, the 3-(1-aminocyclopentyl)propanoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopentyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentanone or 3-(1-aminocyclopentyl)propanoic acid.

    Reduction: Formation of cyclopentanol or 3-(1-aminocyclopentyl)propanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(1-Aminocyclopentyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopentyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminocyclohexyl)propanoic acid hydrochloride
  • 3-(1-Aminocyclobutyl)propanoic acid hydrochloride
  • 3-(1-Aminocyclopropyl)propanoic acid hydrochloride

Uniqueness

3-(1-Aminocyclopentyl)propanoic acid hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. Compared to its analogs with different ring sizes, this compound may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research and applications.

Properties

IUPAC Name

3-(1-aminocyclopentyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(4-1-2-5-8)6-3-7(10)11;/h1-6,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKOAECPPSXFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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